3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
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Overview
Description
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted coumarins under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the formation of the chromone core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents at specific positions on the chromone ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological activities of chromones, including anti-inflammatory, antioxidant, and anticancer properties, make this compound a subject of interest in biological research. Studies have shown that chromones can modulate various cellular pathways and exhibit therapeutic potential.
Medicine: In the medical field, 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid and its derivatives are being investigated for their potential use in treating conditions such as inflammation, oxidative stress, and cancer. Preclinical studies have demonstrated promising results in animal models.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The chromone core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanisms may vary depending on the specific application and target.
Comparison with Similar Compounds
Coumarin: A simpler analog with similar biological activities.
Chromone: A closely related compound with a similar core structure.
Furocoumarin: A derivative with additional fused furan rings.
Uniqueness: 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid stands out due to its specific substitution pattern and the presence of the trimethyl group, which can influence its reactivity and biological activity. These features make it distinct from other chromones and related compounds.
Properties
IUPAC Name |
3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-7-21-15-10(3)16-13(6-12(8)15)9(2)11(17(20)22-16)4-5-14(18)19/h6-7H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZRJVQWIHCSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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